Cas no 2228678-23-5 (3-1-(2-aminoethyl)cyclopropylbenzonitrile)

3-1-(2-Aminoethyl)cyclopropylbenzonitrile is a versatile chemical intermediate featuring a cyclopropyl ring and a benzonitrile moiety linked by an aminoethyl spacer. Its unique structure makes it valuable in organic synthesis, particularly for constructing complex heterocycles or pharmacologically active compounds. The presence of both amine and nitrile functional groups enables diverse reactivity, including cyclization, condensation, or further derivatization. The cyclopropyl ring enhances steric and electronic properties, potentially influencing the stability or activity of downstream products. This compound is suitable for applications in medicinal chemistry, agrochemical research, and material science, where precise structural control is critical. Proper handling under inert conditions is recommended due to the amine's sensitivity.
3-1-(2-aminoethyl)cyclopropylbenzonitrile structure
2228678-23-5 structure
Product Name:3-1-(2-aminoethyl)cyclopropylbenzonitrile
CAS No:2228678-23-5
MF:C12H14N2
MW:186.252962589264
CID:5899477
PubChem ID:165718074
Update Time:2025-05-24

3-1-(2-aminoethyl)cyclopropylbenzonitrile Chemical and Physical Properties

Names and Identifiers

    • 3-1-(2-aminoethyl)cyclopropylbenzonitrile
    • EN300-1779747
    • 3-[1-(2-aminoethyl)cyclopropyl]benzonitrile
    • 2228678-23-5
    • Inchi: 1S/C12H14N2/c13-7-6-12(4-5-12)11-3-1-2-10(8-11)9-14/h1-3,8H,4-7,13H2
    • InChI Key: TWTMGSNFBZUKIL-UHFFFAOYSA-N
    • SMILES: NCCC1(C2C=CC=C(C#N)C=2)CC1

Computed Properties

  • Exact Mass: 186.115698455g/mol
  • Monoisotopic Mass: 186.115698455g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 246
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 49.8Ų

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Additional information on 3-1-(2-aminoethyl)cyclopropylbenzonitrile

Comprehensive Overview of 3-1-(2-aminoethyl)cyclopropylbenzonitrile (CAS No. 2228678-23-5): Properties, Applications, and Research Insights

3-1-(2-aminoethyl)cyclopropylbenzonitrile (CAS No. 2228678-23-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The molecule combines a cyclopropyl ring, an aminoethyl side chain, and a benzonitrile moiety, making it a versatile intermediate for synthesizing bioactive molecules. Researchers are particularly interested in its potential as a building block for drug discovery, especially in targeting G-protein-coupled receptors (GPCRs) and enzyme inhibitors.

In recent years, the demand for cyclopropane-containing compounds like 3-1-(2-aminoethyl)cyclopropylbenzonitrile has surged, driven by their role in modulating metabolic pathways and improving drug stability. This aligns with the growing trend of fragment-based drug design (FBDD), where small molecular fragments are optimized to enhance binding affinity. The compound’s nitrile group further expands its utility, enabling click chemistry applications and serving as a precursor for heterocyclic synthesis.

From a synthetic chemistry perspective, CAS No. 2228678-23-5 exemplifies innovations in green chemistry and atom-economical reactions. Its preparation often involves catalytic cyclopropanation or microwave-assisted synthesis, reflecting industry shifts toward sustainable methodologies. These advancements address common search queries such as "efficient synthesis of cyclopropyl derivatives" and "benzonitrile applications in medicinal chemistry," highlighting its relevance to contemporary research.

The compound’s physicochemical properties—including solubility, logP, and hydrogen-bonding capacity—are critical for ADME (Absorption, Distribution, Metabolism, Excretion) profiling. Computational studies using molecular docking and QSAR (Quantitative Structure-Activity Relationship) models suggest its potential in designing CNS-active drugs, a hot topic in neuroscience research. Such insights cater to frequent searches like "neuroprotective agent development" and "blood-brain barrier penetration strategies."

Beyond pharmaceuticals, 3-1-(2-aminoethyl)cyclopropylbenzonitrile finds niche applications in material science, particularly in designing liquid crystals and polymeric sensors. Its rigid cyclopropyl core contributes to thermal stability, while the aminoethyl group allows functionalization for covalent immobilization. These attributes resonate with queries such as "smart materials for biosensing" and "high-performance polymers."

Ongoing studies explore the compound’s role in catalysis, where it acts as a ligand for transition metals in asymmetric synthesis. This intersects with the rising interest in chiral auxiliaries and enantioselective reactions, frequently searched topics in academic and industrial chemistry forums. Additionally, its benzonitrile fragment is pivotal in photoredox catalysis, a cutting-edge area in organic synthesis.

To summarize, 3-1-(2-aminoethyl)cyclopropylbenzonitrile (CAS No. 2228678-23-5) represents a multifaceted tool for researchers addressing challenges in drug development, material innovation, and sustainable chemistry. Its structural complexity and functional diversity make it a subject of persistent exploration, answering pressing questions in modern science while adhering to SEO-optimized terminology like "drug discovery intermediates" and "advanced organic synthesis."

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